molecular formula C35H27NO2 B11591483 5-{6-Hydroxy-5-phenyl-[1,1'-biphenyl]-3-YL}-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one

5-{6-Hydroxy-5-phenyl-[1,1'-biphenyl]-3-YL}-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one

Cat. No.: B11591483
M. Wt: 493.6 g/mol
InChI Key: OWENRACXZWBRER-UHFFFAOYSA-N
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Description

5-{6-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-YL}-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one is a complex organic compound with a unique structure that includes a biphenyl moiety and a benzo[a]phenanthridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{6-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-YL}-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one typically involves multiple steps, including the formation of the biphenyl structure and the subsequent construction of the benzo[a]phenanthridinone core. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to the large-scale synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

5-{6-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-YL}-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Studies on these derivatives could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure could be modified to enhance its pharmacological properties. Research in this area could lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 5-{6-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-YL}-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and benzo[a]phenanthridinone analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

What sets 5-{6-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-YL}-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one apart is its unique combination of a biphenyl moiety and a benzo[a]phenanthridinone core. This structure provides a distinct set of chemical and physical properties that can be leveraged in various applications, from drug development to materials science.

Properties

Molecular Formula

C35H27NO2

Molecular Weight

493.6 g/mol

IUPAC Name

5-(4-hydroxy-3,5-diphenylphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one

InChI

InChI=1S/C35H27NO2/c37-31-17-9-16-27-32-26-15-8-7-14-24(26)18-19-30(32)36-34(33(27)31)25-20-28(22-10-3-1-4-11-22)35(38)29(21-25)23-12-5-2-6-13-23/h1-8,10-15,18-21,34,36,38H,9,16-17H2

InChI Key

OWENRACXZWBRER-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C(=C5)C6=CC=CC=C6)O)C7=CC=CC=C7)C(=O)C1

Origin of Product

United States

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